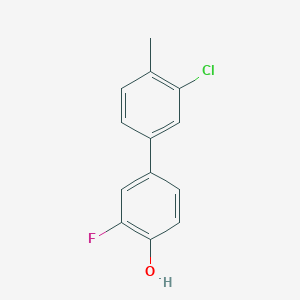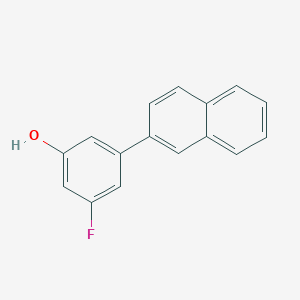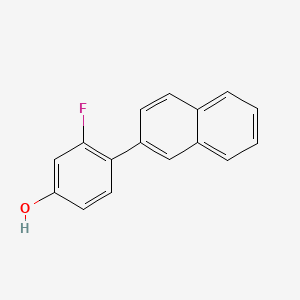
2-Fluoro-5-(naphthalen-2-yl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-(naphthalen-2-yl)phenol, 95% (2F5N) is a synthetic compound used in scientific research. It is a member of the family of phenolic compounds and has been studied for its potential applications in biological and medical research. The chemical structure of 2F5N consists of a phenol group with two fluorine atoms attached to the benzene ring. The compound has been used in various studies related to its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
作用機序
The exact mechanism of action of 2-Fluoro-5-(naphthalen-2-yl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the regulation of cell signaling pathways. In particular, it is thought to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine, which can result in a variety of physiological effects.
Biochemical and Physiological Effects
2-Fluoro-5-(naphthalen-2-yl)phenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that the compound can act as an inhibitor of certain enzymes involved in the regulation of cell signaling pathways, such as acetylcholinesterase. In addition, 2-Fluoro-5-(naphthalen-2-yl)phenol, 95% has been shown to inhibit mitochondrial respiration and protein kinase C. These effects can lead to a variety of physiological responses, such as increased alertness, improved memory, and increased muscle strength.
実験室実験の利点と制限
2-Fluoro-5-(naphthalen-2-yl)phenol, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively inexpensive and easy to synthesize. In addition, the compound has been studied extensively, so its effects are well-understood. However, one limitation is that the compound has a relatively short half-life, so it must be used quickly after synthesis.
将来の方向性
There are several potential future directions for the use of 2-Fluoro-5-(naphthalen-2-yl)phenol, 95%. One potential direction is to use the compound in studies of the regulation of gene expression. In addition, the compound could be used in studies of the inhibition of other enzymes involved in cell signaling pathways. Furthermore, 2-Fluoro-5-(naphthalen-2-yl)phenol, 95% could be used in studies of the regulation of cell growth and differentiation. Finally, the compound could be used in studies of the effects of various drugs on the biochemical and physiological processes in the body.
合成法
2-Fluoro-5-(naphthalen-2-yl)phenol, 95% can be synthesized using a variety of methods. The most common method is the condensation reaction between 2-naphthol and fluorobenzene in the presence of a base catalyst. This reaction produces 2-Fluoro-5-(naphthalen-2-yl)phenol, 95% along with a small amount of by-products. Other methods for synthesizing 2-Fluoro-5-(naphthalen-2-yl)phenol, 95% include the use of a Grignard reagent, a Friedel-Crafts alkylation reaction, and a palladium-catalyzed cross-coupling reaction.
科学的研究の応用
2-Fluoro-5-(naphthalen-2-yl)phenol, 95% has been used in various scientific research applications. It has been used in studies related to its biochemical and physiological effects, as well as its potential applications in laboratory experiments. For example, 2-Fluoro-5-(naphthalen-2-yl)phenol, 95% has been used in studies of the inhibition of mitochondrial respiration, the inhibition of protein kinase C, and the inhibition of the enzyme acetylcholinesterase. In addition, 2-Fluoro-5-(naphthalen-2-yl)phenol, 95% has been used in studies of the regulation of gene expression, the regulation of cell signaling pathways, and the regulation of cell growth and differentiation.
特性
IUPAC Name |
2-fluoro-5-naphthalen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO/c17-15-8-7-14(10-16(15)18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXSXZOAKKEVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684326 |
Source


|
| Record name | 2-Fluoro-5-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-87-8 |
Source


|
| Record name | 2-Fluoro-5-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














